2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dimethoxyphenyl group, and a tetrahydroquinoline moiety
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-15-9-10-18(27-2)16(12-15)20-22-23-21(28-20)29-13-19(25)24-11-5-7-14-6-3-4-8-17(14)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULLSMLEESDWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Thioacetylation: The thioacetyl group can be added via a thioesterification reaction.
Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.
Organic Synthesis: Can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
- 1-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoxaline
Uniqueness
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its combination of an oxadiazole ring, a dimethoxyphenyl group, and a tetrahydroquinoline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
The compound 2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 396.45 g/mol. The structure features a tetrahydroquinoline moiety linked to an oxadiazole ring through a sulfanyl group. This unique combination of functional groups is believed to contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The oxadiazole and sulfanyl groups can interact with various enzymes, potentially inhibiting their activity. This interaction may modulate metabolic pathways related to disease processes.
- Receptor Modulation : The tetrahydroquinoline structure may enable binding to specific receptors in the central nervous system (CNS), suggesting potential neuropharmacological effects.
Antimicrobial Activity
Studies have shown that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains and fungi.
Anticancer Potential
Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The compound’s ability to inhibit cell proliferation has been observed in several cancer cell lines, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Given the presence of the tetrahydroquinoline moiety, there is potential for neuroprotective effects. Compounds with similar structures have been reported to exhibit neuroprotective properties against oxidative stress and excitotoxicity.
Case Studies and Research Findings
A few notable studies highlight the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 : Evaluation of Oxadiazole Derivatives for Antimicrobial Activity | Found that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2 : Investigation of Anticancer Properties | Demonstrated that oxadiazole-containing compounds induced apoptosis in breast cancer cell lines through caspase activation. |
| Study 3 : Neuroprotective Effects of Tetrahydroquinoline Derivatives | Showed that compounds with tetrahydroquinoline structures protected neuronal cells from glutamate-induced toxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
